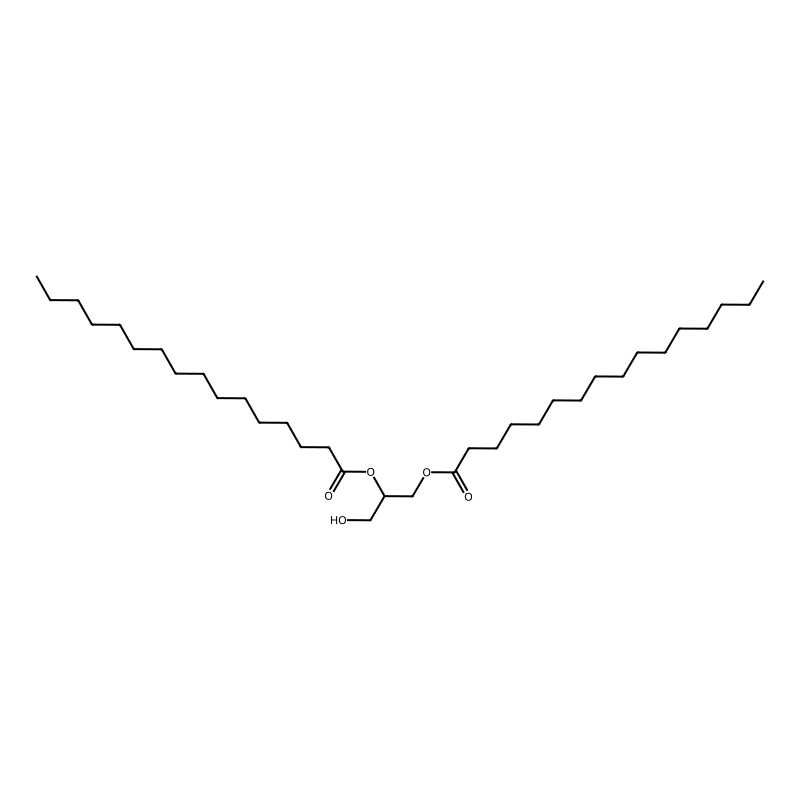

(+-)-1,2-Dipalmitoylglycerol

Content Navigation

- 1. General Information

- 2. Procurement Guide: (+-)-1,2-Dipalmitoylglycerol for Lipid Synthesis and Formulation

- 3. Procurement Alert: Why Positional Isomers and Analogs of Dipalmitoylglycerol Are Not Interchangeable

- 4. Quantitative Evidence: Differentiating (+-)-1,2-Dipalmitoylglycerol for Synthesis and Formulation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(+-)-1,2-Dipalmitoylglycerol is a saturated diacylglycerol (DAG) composed of a glycerol backbone with two palmitic acid chains at the sn-1 and sn-2 positions. This specific molecular structure makes it a crucial intermediate for the chemical synthesis of defined phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), a major component of lung surfactant. In cell biology and biochemistry, it serves as a lipid second messenger, although it is recognized as a weaker activator of Protein Kinase C (PKC) compared to its unsaturated counterparts. Its defined structure and physical properties, including a distinct melting point and phase behavior, are critical for its use in creating stable liposomes and other lipid-based drug delivery systems.

References

- [1] Sánchez-Piñera, P., Micol, V., Corbalán-García, S., & Gómez-Fernández, J. C. (2001). A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers. Cellular and Molecular Life Sciences CMLS, 58(2), 304–314.

- [7] Batenburg, J. J. (1987). Pathway of significance for the synthesis of pulmonary surfactant. Lung, 165(2), 79–89.

- [9] Ortiz, A., Aranda, F. J., & Gómez-Fernández, J. C. (1993). The phase behavior of mixed aqueous dispersions of dipalmitoyl derivatives of phosphatidylcholine and diacylglycerol. Chemistry and physics of lipids, 66(1-2), 105–116.

- [15] Preparation method of synthetic phospholipid DPPC (dipalmitoyl phosphatidylcholine). CN105753897A. Google Patents.

- [16] Dipalmitoylphosphatidylcholine. In Wikipedia. Retrieved April 2026.

- [17] (+-)-1,2-Dipalmitoylglycerol. PubChem. National Center for Biotechnology Information. Accessed April 2026.

Procurement Alert: Why Positional Isomers and Analogs of Dipalmitoylglycerol Are Not Interchangeable

Substituting (+-)-1,2-Dipalmitoylglycerol with its positional isomer, 1,3-dipalmitoylglycerol, or with unsaturated analogs like 1,2-dioleoylglycerol, is unreliable for reproducible outcomes. The position of the acyl chains (1,2- vs. 1,3-) dictates molecular geometry, which in turn governs critical physical properties like crystal packing, melting point, and phase behavior in formulations. Furthermore, this structural difference significantly alters biological activity; 1,2-diacylglycerols are considerably more potent activators of Protein Kinase C (PKC) than their 1,3-counterparts. Acyl chain saturation also plays a key role, with saturated DAGs like 1,2-dipalmitoylglycerol being sequestered into gel-phase domains in membranes, limiting their availability to activate PKC compared to unsaturated DAGs. This makes precise isomer and analog selection essential for achieving consistent results in both chemical synthesis and biological assays.

References

- [1] Sánchez-Piñera, P., Micol, V., Corbalán-García, S., & Gómez-Fernández, J. C. (2001). A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers. Cellular and Molecular Life Sciences CMLS, 58(2), 304–314.

- [4] Botelho, A. V., Leo, M. D., & Epand, R. M. (2003). Effects of dipalmitoylglycerol and fatty acids on membrane structure and protein kinase C activity. Biophysical journal, 84(4), 2603–2614.

- [24] Hernqvist, L. (1984). Polymorphism of Triglycerides a Crystallographic Review. Fette, Seifen, Anstrichmittel, 86(8), 297-300.

Processability Advantage: Higher Melting Point Than Unsaturated Analogs for Thermally Stable Formulations

The fully saturated nature of (+-)-1,2-Dipalmitoylglycerol results in a significantly higher melting point compared to diacylglycerols containing unsaturated fatty acids. The melting point for the racemic 1,2-dipalmitoyl form is reported as 64-69°C. This contrasts sharply with glycerolipids containing unsaturated oleic acid, such as 1,3-dipalmitoyl-2-oleoylglycerol, which exhibit melting points for their most stable polymorphs well below this range, for instance, Form IV at 27.5°C.

| Evidence Dimension | Melting Point |

| Target Compound Data | 64-69 °C |

| Comparator Or Baseline | 1,3-dipalmitoyl-2-oleoylglycerol (POP, Form IV): 27.5 °C |

| Quantified Difference | >36 °C higher than the common unsaturated analog |

| Conditions | Reported melting points from differential scanning calorimetry (DSC) or standard physical property measurements. |

A higher melting point is critical for creating rigid, stable lipid nanoparticles or liposomes that require enhanced thermal stability and controlled release profiles during processing and storage.

Precursor Suitability: Essential 1,2-Isomer for Direct Synthesis of Dipalmitoylphosphatidylcholine (DPPC)

The synthesis of biologically and pharmaceutically critical phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) requires a diacylglycerol with the correct positional isomers. Synthetic routes explicitly identify 1,2-dipalmitoyl-glycerol as the key intermediate that is subsequently phosphorylated to yield the final DPPC product. Using the incorrect 1,3-isomer would result in a different, non-target phospholipid. While acyl migration from the 1,2- to the more stable 1,3-position can occur over time, starting with the pure 1,2-isomer is essential for maximizing the yield of the desired product in a controlled synthetic workflow.

| Evidence Dimension | Synthetic Pathway Compatibility |

| Target Compound Data | Direct precursor to 1,2-dipalmitoylphosphatidylcholine (DPPC) |

| Comparator Or Baseline | 1,3-Dipalmitoylglycerol: Leads to synthesis of the incorrect phospholipid isomer (1,3-dipalmitoylphosphatidylcholine) |

| Quantified Difference | Qualitative but absolute: only the 1,2-isomer yields the correct final product structure. |

| Conditions | Standard phosphocholine addition reactions to the glycerol backbone. |

For any synthesis of DPPC or related 1,2-diacyl-phospholipids, procuring the 1,2-dipalmitoylglycerol isomer is non-negotiable to ensure the correct final molecular structure and avoid isomeric impurities.

Functional Differentiation: Weak Protein Kinase C (PKC) Activation Compared to Unsaturated Analogs

In biological systems, saturated diacylglycerols are weak activators of Protein Kinase C (PKC) compared to their unsaturated counterparts. Studies show that in phosphatidylcholine/phosphatidylserine bilayers, dipalmitoylglycerol induces lateral phase separation, sequestering itself into a gel phase where it is unavailable to interact with and activate PKC. In contrast, unsaturated species like 1,2-dioleoylglycerol (DOG) are potent PKC activators. For example, at a low concentration of 2 mmol%, 16:0/16:0-DG (dipalmitoylglycerol) increased PKCα activity approximately 2-fold, whereas other unsaturated DAGs showed stronger or more consistent activation across different isoforms.

| Evidence Dimension | PKCα Activation (Fold Increase) |

| Target Compound Data | ~2-fold increase at 2 mmol% |

| Comparator Or Baseline | Unsaturated diacylglycerols (e.g., 16:0/18:1, 18:1/18:1, 18:0/20:4): Also ~2-fold increase at 2 mmol%, but dipalmitoylglycerol shows less preference with some isoforms and is known to be sequestered away from the enzyme in certain membrane compositions. |

| Quantified Difference | Demonstrates significantly lower activating potential due to physical sequestration in membranes compared to readily available unsaturated analogs. |

| Conditions | In vitro PKC activity assay using lipid vesicles containing 2 mmol% diacylglycerol. |

This makes (+-)-1,2-dipalmitoylglycerol a suitable negative or basal control in cell signaling studies to differentiate PKC activation events specifically driven by unsaturated DAGs.

Key Precursor in the Synthesis of Saturated Phospholipids

The primary procurement driver for this compound is its mandatory role as a structurally defined intermediate in the synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and other saturated 1,2-diacyl phospholipids. Its specific 1,2-diacyl structure is essential for the final product, which is a critical component of commercial lung surfactants and a standard lipid in drug delivery research.

Formulation of Thermally Stable Lipid-Based Delivery Systems

Due to its high melting point relative to unsaturated lipids, (+-)-1,2-dipalmitoylglycerol is an appropriate choice for formulating liposomes, solid lipid nanoparticles (SLNs), and other lipid assemblies where high rigidity, low permeability, and enhanced thermal stability are required. It can be used to create gel-phase domains within a lipid bilayer, modulating membrane fluidity and release characteristics.

Negative or Basal Control in Protein Kinase C (PKC) Signaling Assays

Given its documented low efficacy as a PKC activator due to phase separation in membranes, this compound serves as an excellent experimental control. Researchers can use it to establish a baseline in cellular assays, ensuring that the observed signaling events are specifically due to the introduction of more potent, unsaturated diacylglycerol activators rather than a non-specific lipid effect.

References

- [4] Botelho, A. V., Leo, M. D., & Epand, R. M. (2003). Effects of dipalmitoylglycerol and fatty acids on membrane structure and protein kinase C activity. Biophysical journal, 84(4), 2603–2614.

- [9] Ortiz, A., Aranda, F. J., & Gómez-Fernández, J. C. (1993). The phase behavior of mixed aqueous dispersions of dipalmitoyl derivatives of phosphatidylcholine and diacylglycerol. Chemistry and physics of lipids, 66(1-2), 105–116.

- [15] Preparation method of synthetic phospholipid DPPC (dipalmitoyl phosphatidylcholine). CN105753897A. Google Patents.

- [16] Dipalmitoylphosphatidylcholine. In Wikipedia. Retrieved April 2026.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

30334-71-5

Wikipedia

Use Classification

Dates

Explore Compound Types